molecular formula C16H17N3O3 B4539226 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4539226
M. Wt: 299.32 g/mol
InChI Key: YNQBQYWXWWGQAA-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic chemicals characterized by the presence of both a benzodioxin and a pyridinyl group linked through a urea moiety. Its relevance in scientific research lies in its structural complexity and potential for diverse chemical reactions and biological activities.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonyl compounds. Specific methods for synthesizing compounds similar to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(3-pyridinyl)ethyl]urea" include condensation reactions and cyclization processes that require precise control over reaction conditions to achieve the desired product (Thalluri et al., 2014; Elewa et al., 2021).

Molecular Structure Analysis

The molecular structure of urea derivatives, including the target compound, can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. These methods provide insights into the compound's conformation, the arrangement of atoms, and the presence of intramolecular hydrogen bonds, which are crucial for understanding its chemical behavior (Song et al., 2008).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(12-3-2-6-17-10-12)18-16(20)19-13-4-5-14-15(9-13)22-8-7-21-14/h2-6,9-11H,7-8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQBQYWXWWGQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyridin-3-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(3-pyridinyl)ethyl]urea

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